cis-JB253
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-JB253 is a synthetic organic compound that belongs to the class of photoswitchable sulfonylureas. It is derived from the diabetes medication glimepiride and is known for its ability to increase insulin production from pancreatic beta cells when in its cis-state. This compound is formed from trans-JB253 upon exposure to blue light, and this isomerization process is reversible .
Preparation Methods
The synthesis of cis-JB253 involves the installation of azobenzene photoresponsive moieties onto the backbone of glimepiride. The synthetic route typically includes the following steps:
Azologization: The process of attaching azobenzene groups to glimepiride to form JB253.
Photoisomerization: Conversion of trans-JB253 to this compound using blue light with wavelengths ranging from 400 to 500 nanometers
Chemical Reactions Analysis
cis-JB253 undergoes several types of chemical reactions, including:
Photoisomerization: The reversible conversion between trans- and cis-forms upon exposure to blue light.
Binding Reactions: This compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channels in pancreatic beta cells.
Common reagents and conditions used in these reactions include blue light for photoisomerization and specific binding conditions for interaction with SUR1. The major product formed from these reactions is the active cis-form of JB253, which promotes insulin release .
Scientific Research Applications
cis-JB253 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study photoisomerization and light-controlled chemical reactions.
Biology: Investigated for its role in controlling insulin release from pancreatic beta cells through light-induced isomerization.
Industry: Potential applications in the development of light-controlled drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of cis-JB253 involves its binding to the SUR1 subunit of the ATP-sensitive potassium channels in pancreatic beta cells. This binding blocks the potassium channels, leading to cell depolarization and the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion .
Comparison with Similar Compounds
cis-JB253 is unique among sulfonylureas due to its photoswitchable properties. Similar compounds include:
Glibenclamide: Another sulfonylurea that binds to the same SUR1 subunit but lacks photoswitchable properties.
Glimepiride: The parent compound of JB253, used as an antidiabetic drug but without light-controlled activity.
JB558: Another photoswitchable sulfonylurea with similar properties to JB253
This compound stands out due to its ability to provide reversible and precise control over insulin release using light, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H31N5O3S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C23H31N5O3S/c1-3-28(4-2)21-14-10-19(11-15-21)25-26-20-12-16-22(17-13-20)32(30,31)27-23(29)24-18-8-6-5-7-9-18/h10-18H,3-9H2,1-2H3,(H2,24,27,29) |
InChI Key |
FCHDFDWESRUUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.